molecular formula C6H10N4 B11770846 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine

Katalognummer: B11770846
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: HTOBFQIBDGQHOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine is an organic compound with a unique bicyclic structure. It is part of the imidazopyrazine family, known for its diverse applications in medicinal chemistry and material science. This compound is characterized by its fused ring system, which imparts distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazopyrazine core. The reaction conditions often involve the use of catalysts such as palladium or copper and may require elevated temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazopyrazine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazopyrazines, which can be further functionalized for specific applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-3-amine stands out due to its specific bicyclic structure, which imparts unique chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials .

Eigenschaften

Molekularformel

C6H10N4

Molekulargewicht

138.17 g/mol

IUPAC-Name

5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-amine

InChI

InChI=1S/C6H10N4/c7-6-9-4-5-3-8-1-2-10(5)6/h4,8H,1-3H2,(H2,7,9)

InChI-Schlüssel

HTOBFQIBDGQHOY-UHFFFAOYSA-N

Kanonische SMILES

C1CN2C(=CN=C2N)CN1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.